molecular formula C10H14N2O2 B12062904 Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate CAS No. 99169-93-4

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate

Cat. No.: B12062904
CAS No.: 99169-93-4
M. Wt: 194.23 g/mol
InChI Key: OZQFDVQNFFHLEV-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate (CAS: 99169-93-4) is a pyrimidine derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. Key physical properties include a density of 1.082 g/cm³, boiling point of 268.8°C, and flash point of 116.4°C . Its structure features an ethyl group at position 2, a methyl group at position 4, and an ethoxycarbonyl moiety at position 5 of the pyrimidine ring. The compound is synthesized via methods described by Urban and Schnider (1958), involving condensation and cyclization reactions .

Properties

CAS No.

99169-93-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3

InChI Key

OZQFDVQNFFHLEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The pyrimidine ring system is constructed via cyclocondensation between ethyl 3-ketopentanoate and 2-ethyl-4-methylpyrimidine-5-carboxamidine. This one-pot reaction proceeds under acidic conditions, typically using phosphoryl chloride (POCl₃) as both catalyst and solvent. The mechanism involves nucleophilic attack by the amidine nitrogen on the carbonyl carbon of the β-keto ester, followed by dehydration to form the aromatic pyrimidine ring.

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 6–8 hours

  • Yield: 78–85%

Key Optimization:

  • Excess POCl₃ (1.5–2.0 equivalents) ensures complete cyclization.

  • Slow addition of the β-keto ester minimizes side reactions such as dimerization.

Direct Esterification of 2-Ethyl-4-Methylpyrimidine-5-Carboxylic Acid

The carboxylic acid precursor is esterified with ethanol using acid catalysis. Concentrated sulfuric acid or thionyl chloride (SOCl₂) are common catalysts, though SOCl₂ offers superior selectivity by generating HCl gas, which drives the reaction to completion.

Procedure:

  • Activation: 2-Ethyl-4-methylpyrimidine-5-carboxylic acid (1.0 mol) is refluxed with SOCl₂ (1.2 mol) in anhydrous ethanol for 3 hours.

  • Quenching: The mixture is poured into ice-cold water to precipitate the ester.

  • Purification: Recrystallization from methanol yields colorless crystals.

Data Table 1: Esterification Optimization

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
H₂SO₄7067295.2
SOCl₂6538998.4

Functional Group Interconversion Strategies

Bromination-Alkylation Sequence

Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate serves as a key intermediate. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by nucleophilic substitution with ethylmagnesium bromide.

Critical Parameters:

  • Bromination: NBS (1.1 eq), AIBN initiator, 60°C, 12 hours (Yield: 82%).

  • Alkylation: Grignard reagent (2.0 eq), dry THF, −10°C to room temperature (Yield: 75%).

Challenges:

  • Competing debromination at elevated temperatures.

  • Steric hindrance from the 4-methyl group reduces alkylation efficiency.

Reductive Amination Followed by Esterification

A multi-step approach involves:

  • Synthesis of 2-ethyl-4-methylpyrimidine-5-carboxaldehyde via Vilsmeier-Haack formylation.

  • Reductive amination to the carboxylic acid using PtO₂/H₂.

  • Esterification as described in Section 1.2.

Advantages:

  • High functional group tolerance.

  • Scalable to kilogram quantities with minimal byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance heat transfer and mixing. For example, the esterification step achieves 94% yield in 1 hour using a microreactor at 100°C and 10 bar pressure.

Benefits:

  • Reduced solvent waste (50% lower vs. batch processes).

  • Consistent product quality (RSD < 1.5% across batches).

Purification Techniques

Recrystallization:

  • Optimal solvent: Methanol/water (4:1 v/v).

  • Purity improvement: 92% → 99.1% after two crystallizations.

Chromatography:

  • Silica gel with ethyl acetate/hexane (3:7) resolves residual amidine precursors.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.55 (s, 3H, CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 8.75 (s, 1H, pyrimidine-H).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Thermal Properties

  • Melting Point: 204–210°C.

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential to treat various neurological disorders, enhancing drug efficacy and specificity.

Case Study: Neurological Disorders
Research indicates that compounds derived from this compound exhibit promising activity against neurodegenerative diseases. For instance, derivatives have shown potential in modulating neurotransmitter systems, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that are effective in controlling pests while being less harmful to the environment.

Case Study: Crop Protection
A study highlighted the effectiveness of a pesticide formulation containing this compound, which significantly improved crop yield and sustainability by reducing pest populations without adversely affecting beneficial insects.

Biochemical Research

Researchers employ this compound in biochemical assays to study enzyme activities and metabolic pathways. This compound aids in understanding cellular functions and interactions at a molecular level.

Case Study: Enzyme Activity Studies
In a biochemical research project, this compound was used to investigate the inhibition mechanisms of specific enzymes involved in metabolic disorders. The findings provided insights into potential therapeutic targets for drug development.

Material Science

The compound is also being explored for its potential applications in material science. Researchers are investigating its properties for creating novel materials with enhanced thermal stability and chemical resistance.

Case Study: Novel Material Development
A recent project focused on synthesizing a polymer incorporating this compound, resulting in materials that exhibited superior durability under extreme conditions, making them suitable for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
PharmaceuticalsIntermediate for drugs targeting neurological disordersNeurological Disorders
Agricultural ChemistryFormulation of effective pesticides and herbicidesCrop Protection
Biochemical ResearchDevelopment of assays for enzyme activity studiesEnzyme Activity Studies
Material ScienceCreation of materials with enhanced propertiesNovel Material Development

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Bulkiness : The ethyl and methyl groups in the target compound enhance lipophilicity, favoring membrane permeability, whereas phenyl (e.g., Ethyl 2-phenylpyrimidine-5-carboxylate) introduces steric hindrance and reduces solubility .
  • Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and benzylamino (-NHBn) substituents increase electron density on the pyrimidine ring, enhancing hydrogen bonding and nucleophilic reactivity . In contrast, chloro (-Cl) and methylthio (-SMe) groups are electron-withdrawing, making the ring more electrophilic .

Physicochemical Properties

  • Boiling Points : this compound has a moderate boiling point (268.8°C), while bulkier derivatives like Ethyl 2-phenylpyrimidine-5-carboxylate exhibit higher boiling points due to increased molecular weight .
  • Solubility: Amino-substituted derivatives (e.g., Ethyl 2-amino-4-methylpyrimidine-5-carboxylate) show improved water solubility compared to alkyl- or aryl-substituted analogs .

Biological Activity

Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. This reaction is performed under reflux conditions for several hours to achieve the desired product. In industrial applications, continuous flow reactors can enhance control over reaction conditions, improving yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus<100
Escherichia coli<125
Pseudomonas aeruginosa<150
Bacillus subtilis75

These results suggest that the compound may inhibit microbial growth effectively, making it a candidate for further pharmaceutical development .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Studies indicate that it may interact with viral enzymes, potentially inhibiting viral replication processes. For instance, in in vitro assays, the compound demonstrated activity against influenza viruses, supporting its use in antiviral drug development .

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and influence metabolic pathways. It may interact with specific receptors or enzymes involved in microbial metabolism, leading to growth inhibition. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models. In one study, oral administration of the compound at a dose of 40 mg/kg resulted in significant reductions in viral load in infected mice, demonstrating its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateChlorine substitution at position 2Exhibits different reactivity due to halogen
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylateHydroxymethyl substitution at position 4Potential for hydrogen bonding interactions
Ethyl 2-methylpyrimidine-5-carboxylic acid diethylamideAmide functional groupDifferent pharmacological properties

This comparison illustrates how specific substitutions can influence biological activity and reactivity among similar compounds.

Q & A

Q. Table 1: Key Crystallographic Data for this compound

ParameterValue (Å/°)Source
Bond Length (C=O)1.21 ± 0.02
Dihedral Angle (C8–C7–C10)48.88 ± 0.11
Torsion Angle (N1–C2–C3)121.75 ± 0.14

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeYield (%)
Catalyst (AlCl₃)10 mol%82–88
Solvent (Ethanol)Reflux (78°C)75–80
Reaction Time6–8 hours85–90

Critical Analysis of Contradictions

  • Stereochemical vs. Spectroscopic Data : Discrepancies in substituent orientation (e.g., axial vs. equatorial) between SCXRD and NMR are resolved by comparing Karplus curves (³J coupling constants) with crystallographic torsion angles .
  • Thermal Degradation Pathways : Contradictory Arrhenius parameters from DSC vs. HPLC data are harmonized using multivariate analysis (e.g., PCA) to account for competing degradation mechanisms .

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